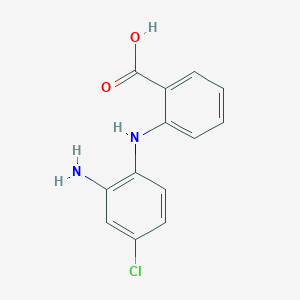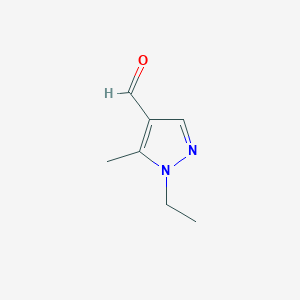
N-(2-氨基-4-氯苯基)蒽酸
描述
Synthesis Analysis
The synthesis of N-(2-Amino-4-chlorophenyl)anthranilic acid and its derivatives involves complex reactions, including the interaction of chloral with substituted anilines leading to various products depending on the reaction conditions. For instance, Issac and Tierney (1996) explored the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, showcasing the synthetic versatility of chloral-derived intermediates (Issac & Tierney, 1996).
Molecular Structure Analysis
The molecular structure of compounds like N-(2-Amino-4-chlorophenyl)anthranilic acid is critical in determining their chemical behavior and potential applications. High-resolution magnetic resonance spectra and ab initio calculations offer insights into the conformation of these compounds, as discussed by Issac and Tierney (1996), highlighting the importance of structural analysis in understanding the properties and reactivity of such molecules.
Chemical Reactions and Properties
Chemical properties of N-(2-Amino-4-chlorophenyl)anthranilic acid derivatives are influenced by their functional groups and molecular structure. The study by Skoryna et al. (2023) on the reactions of binucleophiles with cyclic anhydrides of dicarboxylic acids provides insight into the formation of heterocyclic compounds, showing the reactivity of such structures in forming pharmacologically active products with potential antibacterial, antifungal, and anticancer activities (Skoryna et al., 2023).
科学研究应用
Pharmaceutical Sciences
- Summary of the application : N-(2-Amino-4-chlorophenyl)anthranilic acid and its derivatives have significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes . They also serve as a precursor for crafting numerous commercial drugs and pharmaceuticals .
- Methods of application or experimental procedures : The synthesis of N-(2-Amino-4-chlorophenyl)anthranilic acid from 2-[(4-Chloro-2-nitrophenyl)amino]-benzoic acid is one of the methods used in chemical synthesis studies .
- Results or outcomes obtained : The derivatives of anthranilic acid find applications in neuroprotection by downregulating pivotal pathways accountable for the expression of neuropathological traits and neurodegeneration .
Inorganic Chemistry
- Summary of the application : The transition metal compounds of anthranilic acid derivatives provide therapeutic possibilities in diabetes mellitus and obesity through the control of α-glucosidase activity .
- Methods of application or experimental procedures : Recently, Chuanfeng Niu et al. synthesized novel complexes using trifluorinated anthranilic acid derivatives .
- Results or outcomes obtained : Structural analysis through single-crystal X-ray crystallography revealed that all three complexes exhibit penta- or six-coordination of Co and Zn atoms, adopting a configuration of a twisted square pyramid or a triangular bi-conical geometry .
Chemical Synthesis
- Summary of the application : N-(2-Amino-4-chlorophenyl)anthranilic acid is used in chemical synthesis studies . It can serve as a precursor for crafting numerous commercial drugs and pharmaceuticals .
- Methods of application or experimental procedures : One of the methods used in chemical synthesis studies is the synthesis of N-(2-Amino-4-chlorophenyl)anthranilic acid from 2-[(4-Chloro-2-nitrophenyl)amino]-benzoic acid .
- Results or outcomes obtained : The outcome of these synthesis studies is the production of N-(2-Amino-4-chlorophenyl)anthranilic acid, which can be used in further research and development .
Antimicrobial Activities
- Summary of the application : Amino alcohols derived from α-amino acids, including N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols, have shown antimicrobial activities .
- Methods of application or experimental procedures : These amino alcohols are synthesized and then tested for their antimicrobial activities .
- Results or outcomes obtained : The derivatives exhibited antimicrobial activities against certain pathogenic microorganisms .
Chemical Synthesis
- Summary of the application : N-(2-Amino-4-chlorophenyl)anthranilic acid is used in chemical synthesis studies . It can serve as a precursor for crafting numerous commercial drugs and pharmaceuticals .
- Methods of application or experimental procedures : One of the methods used in chemical synthesis studies is the synthesis of N-(2-Amino-4-chlorophenyl)anthranilic acid from 2-[(4-Chloro-2-nitrophenyl)amino]-benzoic acid .
- Results or outcomes obtained : The outcome of these synthesis studies is the production of N-(2-Amino-4-chlorophenyl)anthranilic acid, which can be used in further research and development .
Antimicrobial Activities
- Summary of the application : Amino alcohols derived from α-amino acids, including N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols, have shown antimicrobial activities .
- Methods of application or experimental procedures : These amino alcohols are synthesized and then tested for their antimicrobial activities .
- Results or outcomes obtained : The derivatives exhibited antimicrobial activities against certain pathogenic microorganisms .
安全和危害
属性
IUPAC Name |
2-(2-amino-4-chloroanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVPMZFEYCGSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346259 | |
| Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-4-chlorophenyl)anthranilic acid | |
CAS RN |
67990-66-3 | |
| Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67990-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)



![3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268377.png)






